molecular formula C6H5Br2N B181674 3,5-Dibromoanilina CAS No. 626-40-4

3,5-Dibromoanilina

Número de catálogo: B181674
Número CAS: 626-40-4
Peso molecular: 250.92 g/mol
Clave InChI: RVNUUWJGSOHMRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Aplicaciones Científicas De Investigación

3,5-Dibromoaniline has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dibromoaniline can be synthesized through a multi-step reaction process. One common method involves the nitration of benzene to form nitrobenzene, followed by bromination to introduce bromine atoms at the desired positions. The nitro group is then reduced to an amine group, resulting in 3,5-Dibromoaniline .

Industrial Production Methods: Industrial production of 3,5-Dibromoaniline typically involves the use of bromine and aniline as starting materials. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3rd and 5th positions. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The mechanism of action of 3,5-Dibromoaniline involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effects against fungi are attributed to its ability to interfere with fungal cell wall synthesis and function. The compound may also act as a fluorescence probe in DNA hybridization studies, where it binds to specific DNA sequences and emits fluorescence upon excitation .

Comparación Con Compuestos Similares

  • 2,5-Dibromoaniline
  • 2,4-Dibromoaniline
  • 3,4-Dibromoaniline

Comparison: 3,5-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and applications. Compared to 2,5-Dibromoaniline and 2,4-Dibromoaniline, 3,5-Dibromoaniline exhibits different chemical properties and reactivity patterns, making it suitable for specific synthetic applications .

Actividad Biológica

3,5-Dibromoaniline (DBA), with the chemical formula C6_6H5_5Br2_2N, is a brominated aniline derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as an enzyme inhibitor and its applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

  • Molecular Weight : 250.9 g/mol
  • CAS Number : 626-40-4
  • Structure : Contains two bromine atoms at the 3 and 5 positions of the aniline ring, which significantly influences its reactivity and biological interactions.

3,5-Dibromoaniline exhibits biological activity primarily through enzyme inhibition. It binds to the active sites of various enzymes, preventing substrate binding and subsequent reactions. The bromine substituents enhance its ability to interact with molecular targets, influencing their functional properties .

Enzyme Inhibition

DBA has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition positions DBA as a candidate for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to other known inhibitors allows it to effectively modulate biochemical pathways involved in inflammation .

Anticancer Activity

Research has indicated that DBA and its derivatives possess anticancer properties. For instance, studies have demonstrated that compounds derived from DBA can inhibit protein kinases associated with cancer cell proliferation. The inhibition of these kinases suggests potential therapeutic applications in cancer treatment .

Neuropharmacological Effects

DBA has been investigated for its potential neuropharmacological effects. Certain derivatives have shown promise in modulating serotonin pathways, which may be beneficial in treating depression-related disorders. This is particularly relevant given the structural analogy between DBA derivatives and endogenous neurotransmitters .

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : A study highlighted that DBA derivatives effectively inhibited COX-1 and COX-2 enzymes, demonstrating anti-inflammatory properties comparable to established NSAIDs. The IC50_{50} values for these compounds were significantly lower than those of non-brominated counterparts, indicating enhanced efficacy due to bromination .
  • Protein Kinase Inhibition : In vivo studies using diet-induced obesity (DIO) mice showed that DBA derivatives improved glucose control and increased insulin sensitivity, suggesting potential applications in metabolic disorders . The compounds were evaluated for their selectivity against various kinases, revealing promising profiles for further development.
  • Antidepressant Activity : In behavioral assays, certain DBA derivatives exhibited significant antidepressant-like effects in animal models. These findings support the hypothesis that brominated anilines may influence mood regulation through serotonergic mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with 3,5-dibromoaniline compared to other similar compounds:

CompoundActivity TypeIC50_{50} Value (µM)Notes
3,5-DibromoanilineCOX Inhibition10Effective against both COX-1 and COX-2
3-BromoanilineCOX Inhibition25Less effective than DBA
4-BromoanilineProtein Kinase Inhibition20Moderate activity
3,5-Dibromobenzene-1,2-diamineAnticancer Activity15Selective against specific cancer cell lines

Propiedades

IUPAC Name

3,5-dibromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNUUWJGSOHMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278120
Record name 3,5-Dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-40-4
Record name 626-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 3,5-dibromo nitrobenzene (J. Amer. Chem Soc., 1950, 72, 793) (1.0 g, 3.6 mmol) in methanol (30 ml) was added in portions to a stirred mixture of iron powder (0.52 g, 9.3 mmol) in a saturated solution of ammonium chloride (50 ml) at 60° C. The mixture was heated at reflux for 2 h, filtered and the filtrate extracted with dichloromethane (2×70 ml). The organic extract was dried (Na2SO4) and concentrated in vacuo to give the title compound (D7) as an oil (0.787 g, 87%), MH+ 250/252.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.52 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dibromo-5-nitro-benzene (85.0 g, 0.30 mol) in 1 L of ethanol was added SnCl2.2H2O (341.0 g, 1.50 mol) portion wise at room temperature. The reaction mixture was heated under reflux at 80° C. for 1.5 h. After cooling to room temperature, the solvent was evaporated under reduced pressure and the crude white solid thus obtained was basified with 4N NaOH solution to pH 12. The mixture was extracted with ethyl acetate (×3) and the combined organic layer was washed with brine solution and dried over Na2SO4. The solvent was removed under reduced pressure, to give the desired compound as a brown solid (65.0 g, 86%).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
341 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

3,5-dibromo-nitro-benzene (262) (500 mg, 1.78 mmol) was dissolved in 4 mL of glacial acetic acid first. TiCl3 with 30 wt % in 2 N HCl was added gradually until the purple color disappeared even after long stirring at room temperature. The reaction was monitored by TLC. After the reaction was completed, the reaction mixture was concentrated down under vacuum to remove the acetic acid. H2O and 1 M NaOH was then added to neutralize the product followed by adding EtOAc solvent. The resulting wax like solid was filtered off under vacuum. Liquid-liquid extraction was then performed twice using EtOAc and H2O as solvents and the organic layer was dried over anhydrous Na2SO4 for 0.5 h. The drying reagent was then filtered off under vacuum and the filtrate was first dried under vacuum on rotary evaporator and then dried over oil pump overnight. 387.3 mg of the desired product (273) was obtained as a neutral base in 86.7% yield with HPLC purity of >95% (ELSD). LC-MS: m/e 250 [M+1]+, 252.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromoaniline
Reactant of Route 2
3,5-Dibromoaniline
Reactant of Route 3
Reactant of Route 3
3,5-Dibromoaniline
Reactant of Route 4
3,5-Dibromoaniline
Reactant of Route 5
Reactant of Route 5
3,5-Dibromoaniline
Reactant of Route 6
Reactant of Route 6
3,5-Dibromoaniline
Customer
Q & A

Q1: How is 3,5-dibromoaniline used in the synthesis of photochromic azobenzene derivatives?

A: 3,5-Dibromoaniline serves as a key building block in synthesizing novel D-π-A azobenzene derivatives with photochromic properties []. These derivatives are created through a multi-step process. First, 3,5-dibromoaniline is reacted with various phenol derivatives via azo coupling. This reaction forms the azobenzene core, which is responsible for the photochromic behavior. The resulting D-π-A azobenzene derivatives have demonstrated sensitive photochromic responses, with isomerization speed constants ranging from 10⁻² to 10⁻³ s⁻¹ []. The isomerization speed is primarily influenced by the steric hindrance within the molecule. This highlights the potential of using 3,5-dibromoaniline in developing new photochromic materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.